molecular formula C20H18N4O6 B2875384 methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 873571-59-6

methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No.: B2875384
CAS No.: 873571-59-6
M. Wt: 410.386
InChI Key: CPDNAMCSBCHTIP-UHFFFAOYSA-N
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Description

Methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indole-pyrano[3,2-c]pyridine core. Key structural attributes include:

  • Spiro junction: Connects indole and pyrano-pyridine moieties, conferring conformational rigidity .
  • 7'-Methyl: Lipophilic moiety influencing steric interactions. 3'-Methyl carboxylate: Moderates solubility and metabolic stability.
  • Molecular formula: C25H22N4O5 (MW: 458.466 g/mol) .

This compound’s unique architecture positions it as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation.

Properties

IUPAC Name

methyl 2-amino-1'-(2-amino-2-oxoethyl)-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6/c1-9-7-12-14(17(26)23-9)20(15(16(22)30-12)18(27)29-2)10-5-3-4-6-11(10)24(19(20)28)8-13(21)25/h3-7H,8,22H2,1-2H3,(H2,21,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDNAMCSBCHTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC(=O)N)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate typically involves multicomponent reactions. One efficient method involves the reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one in the presence of sodium acetate as a catalyst in a small amount of ethanol . This ‘one-pot’ process is advantageous due to its high yield and eco-friendly nature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of eco-friendly catalysts, are likely to be employed to scale up the synthesis process.

Chemical Reactions Analysis

Structural Features and Reactive Sites

The compound contains:

  • Spiro junction between indole and pyrano[3,2-c]pyridine moieties

  • Amino group (2'-amino)

  • Ester group (methyl carboxylate)

  • Carbamoylmethyl substituent

  • Diketone system (2,5'-dioxo)

Functional GroupReactivity Profile
2'-AminoNucleophilic substitution, acylation, or Schiff base formation
Methyl esterHydrolysis (acid/base), transesterification
CarbamoylmethylHydrolysis to carboxylic acid or interaction with electrophiles
DiketoneKeto-enol tautomerism, chelation with metals

Hydrolysis Reactions

The methyl ester at position 3' undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:
RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3+\text{H}_2\text{O}\rightarrow \text{RCOOH}+\text{CH}_3\text{OH}
This reaction is critical for generating bioactive metabolites .

Substitution at the Amino Group

The 2'-amino group participates in:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) to generate imines.

Oxidation and Reduction

  • Oxidation : The diketone system may undergo further oxidation under strong conditions (e.g., KMnO₄), though steric hindrance from the spiro structure could limit reactivity.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the keto groups to secondary alcohols .

Carbamoylmethyl Reactivity

The carbamoylmethyl group (-NHCOCH₂-) can:

  • Hydrolyze to a carboxylic acid under acidic conditions.

  • Engage in hydrogen bonding, influencing solubility and biological interactions .

Spirocyclic Stability

The spiro junction imposes conformational rigidity, affecting:

  • Reaction selectivity : Steric hindrance may direct reagents toward less hindered sites (e.g., the ester group over the diketone).

  • Tautomerism : The diketone may exhibit keto-enol tautomerism, altering electronic properties .

Comparative Reactivity with Analogues

CompoundKey DifferencesReactivity Notes
Sigma-Aldrich R605905 Pyrano[4,3-b]pyran core vs. pyrano[3,2-c]pyridineHigher electron deficiency in pyridine enhances electrophilic substitution.
PubChem CID 4268837 Allyl substituent vs. carbamoylmethylAllyl groups undergo addition reactions, while carbamoylmethyl favors hydrolysis.

Scientific Research Applications

Methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano[3,2-c]pyridine-4,3’-indoline]-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four analogues from the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound C25H22N4O5 458.466 1-(Carbamoylmethyl), 7'-methyl, 3'-methyl carboxylate Moderate (polar carboxylate + carbamoyl)
2'-Amino-1-(3-fluorobenzyl)-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-...-3'-carbonitrile C27H23FN4O4 486.503 3-Fluorobenzyl, 6'-(2-methoxyethyl), 3'-carbonitrile Low (lipophilic fluorobenzyl + nitrile)
Methyl 2'-amino-1,7'-dimethyl-2,5'-dioxo-6'-(pyridin-3-ylmethyl)-...-3'-carboxylate C25H22N4O5 458.466 6'-(Pyridin-3-ylmethyl), 1-methyl Moderate (pyridine enhances polarity)
2'-Amino-6',7'-dimethyl-2,5'-dioxo-...-3'-carbonitrile C18H14N4O3 334.33 6',7'-dimethyl, 3'-carbonitrile Low (smaller size, nitrile group)
Ethyl 1'-allyl-2-amino-1',3'-dihydro-2',5-dioxospiro[...]-3-carboxylate C25H20N2O6 444.44 1'-allyl, ethyl carboxylate, chromene core Low (allyl + chromene core)
Key Observations:
  • Substituent Impact :
    • The carbamoylmethyl group in the target compound improves aqueous solubility compared to analogues with 3-fluorobenzyl () or allyl groups () .
    • Carbonitrile -containing analogues (Evidences 1, 9) exhibit lower solubility due to reduced hydrogen-bonding capacity .
  • Molecular Weight : The target compound (458.466 g/mol) is mid-range, balancing bioavailability and structural complexity compared to lighter (334.33 g/mol, ) or heavier (486.503 g/mol, ) derivatives .

Bioactivity and Structure-Activity Relationships (SAR)

  • Amino Group at 2' Position: Critical for binding interactions across all analogues, likely acting as a hydrogen-bond donor .
  • Carbamoylmethyl vs. Pyridinylmethyl : The target’s carbamoylmethyl may enhance target affinity in enzymes requiring polar interactions, whereas pyridinylmethyl () could improve π-stacking in hydrophobic pockets .
  • 7'-Methyl Group : Common in all derivatives, suggesting a conserved role in steric stabilization or metabolic resistance .

Biological Activity

Methyl 2'-amino-1-(carbamoylmethyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a spiro structure that combines indole and pyrano-pyridine moieties. Its IUPAC name reflects its complex composition, highlighting the presence of multiple functional groups that contribute to its biological properties.

PropertyDescription
Molecular FormulaC20H18N4O6
Molecular Weight402.38 g/mol
CAS Number873571-59-6
SolubilitySoluble in DMSO and ethanol; limited in water

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates several mechanisms through which this compound exerts its effects:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites. This interaction can disrupt normal cellular processes such as metabolism and signal transduction.
  • Cell Cycle Regulation : Studies have shown that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis (programmed cell death) .
  • Tubulin Interaction : Similar to other indole derivatives, this compound may interact with tubulin, disrupting microtubule dynamics which is crucial for cell division .

Structure-Activity Relationships (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. Key findings from SAR studies include:

  • Functional Group Importance : The presence of specific functional groups such as amino and carboxyl moieties significantly influences the compound's potency against various cancer cell lines .
  • Indole Derivative Efficacy : Indole derivatives have been shown to exhibit a wide range of biological activities including anticancer effects. Compounds with similar scaffolds have demonstrated effectiveness against drug-resistant cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the indole family:

  • Anticancer Activity : A study reported that an indole derivative exhibited significant antiproliferative activity against HeLa cells with an IC50 value of 8.7 µM. This compound induced apoptosis and disrupted microtubule formation .
  • In Vivo Efficacy : In a mouse model xenograft study using MGC-803 cells (gastric cancer), another indole derivative showed tumor growth inhibition rates of 70% at doses of 15 mg/kg .
  • Mechanistic Insights : Molecular docking studies revealed that certain analogues form stable interactions with tubulin at the colchicine-binding site, enhancing their potential as anticancer agents .

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